1-Methyl-6-(3-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
1-Methyl-6-(3-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring substituted with a methyl group and a 3-methylphenyl group.
Preparation Methods
The synthesis of 1-Methyl-6-(3-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methylbenzaldehyde with urea and methylamine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions, to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Methyl-6-(3-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and antimicrobial properties.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-6-(3-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-Methyl-6-(3-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can be compared with other similar compounds such as:
1-Methyl-6-phenyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: This compound lacks the methyl group on the phenyl ring, which may result in different biological activities and chemical reactivity.
1-Methyl-6-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione: The position of the methyl group on the phenyl ring can influence the compound’s properties and interactions.
Properties
CAS No. |
126653-05-2 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-methyl-6-(3-methylphenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O2/c1-8-4-3-5-9(6-8)10-7-11(15)13-12(16)14(10)2/h3-7H,1-2H3,(H,13,15,16) |
InChI Key |
DGEDGCBAZYFREM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)NC(=O)N2C |
Origin of Product |
United States |
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